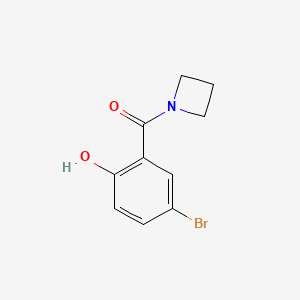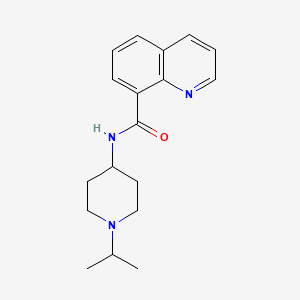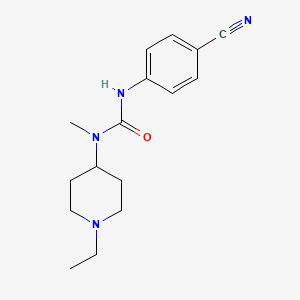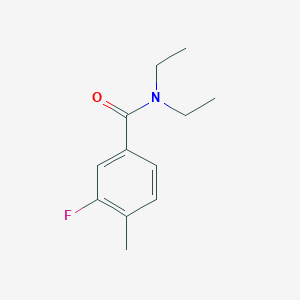
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone, also known as ABHM, is a chemical compound that has been studied for its potential applications in scientific research. ABHM is a ketone derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to inhibit the activity of certain enzymes, including DNA topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to activate the p53 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have unique biochemical and physiological effects. In vitro studies have shown that Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone inhibits the growth of cancer cells by inducing apoptosis, while in vivo studies have shown that Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone reduces tumor growth in mice. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to inhibit the replication of certain viruses, including influenza A virus and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has several advantages for use in lab experiments. It is a stable compound that can be synthesized with high yields and purity. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has limitations in its solubility, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone. One potential direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to understand the mechanism of action of Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone and its interactions with other compounds. Overall, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has promising potential for use in scientific research and warrants further investigation.
Méthodes De Synthèse
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone can be synthesized through various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with N-protected 4-aminobutyric acid followed by cyclization and deprotection. Another method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with aminobenzyl alcohol, followed by cyclization and oxidation. Both methods have been successful in producing Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone with high yields and purity.
Applications De Recherche Scientifique
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been studied for its potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to have antiviral properties, as it inhibits the replication of certain viruses.
Propriétés
IUPAC Name |
azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-3-9(13)8(6-7)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCINWWONSUHGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)